N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-12-18(13-19(25)23(15)2)28-17-8-10-24(11-9-17)20(26)14-22-21(27)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGASWHIBMODBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetylacetone and ammonia.
Piperidine Synthesis: The piperidine ring is often synthesized via cyclization reactions involving 1,5-diamines.
Coupling Reactions: The pyridine and piperidine moieties are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The final step involves the attachment of the benzamide group, which can be achieved through amide bond formation using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzamide moiety linked to a piperidine derivative and a dihydropyridine unit. Its molecular formula is C20H26N4O3, and it exhibits properties that make it suitable for various biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of compounds similar to N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide in anticancer therapy. For instance:
- Mechanism of Action : The compound may act by inhibiting specific pathways involved in cancer cell proliferation. Research indicates that derivatives of dihydropyridine can induce apoptosis in cancer cells by targeting mitochondrial pathways .
- Case Study : A study evaluated the cytotoxic effects of related compounds on various human cancer cell lines, demonstrating significant inhibition of cell growth in breast and colon cancer models .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Activity Against Bacteria and Fungi : Analogues have been tested for their effectiveness against strains like Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity . The disc diffusion method was employed to assess efficacy, with results indicating several compounds exhibited strong antimicrobial properties.
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties:
- Mechanism : It is believed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediators .
Antidiabetic Potential
Preliminary studies suggest that derivatives of this compound could have antidiabetic effects:
- Insulin Sensitivity : Some analogues have been shown to improve insulin sensitivity in animal models, indicating their potential use in diabetes management .
Data Summary Table
| Application | Activity Type | Relevant Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Significant inhibition of cancer cell growth |
| Antimicrobial | Bactericidal | Effective against S. aureus and E. coli |
| Anti-inflammatory | Cytokine modulation | Reduction in pro-inflammatory cytokines |
| Antidiabetic | Insulin sensitivity | Improved glucose metabolism in animal studies |
Mechanism of Action
The mechanism of action of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine: This compound shares a similar pyridine and benzamide structure but differs in its substituents and overall molecular configuration.
2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal: Another structurally related compound with a different core structure.
Uniqueness
N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Biological Activity
N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydropyridine moiety : This part contributes to the compound's potential to interact with various biological targets.
- Piperidine ring : Known for its role in many pharmaceutical agents, it enhances the compound's ability to cross biological membranes.
- Benzamide group : This functional group is often associated with biological activity and can influence receptor interactions.
The molecular formula is , with a molecular weight of 356.42 g/mol.
Pharmacological Effects
- Antitumor Activity :
- CNS Activity :
- Enzyme Inhibition :
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The dihydropyridine ring may interact with calcium channels or other ion channels, modulating cellular excitability.
- The benzamide moiety may facilitate binding to specific receptors or enzymes, influencing various signaling pathways.
Study 1: Antitumor Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the piperidine position enhanced cytotoxicity against several cancer cell lines. The study reported IC50 values indicating effective inhibition at nanomolar concentrations .
Study 2: CNS Modulation
In a behavioral study on animal models, compounds structurally related to this compound exhibited anxiolytic effects in elevated plus maze tests. These findings suggest potential applications in treating anxiety disorders .
Study 3: Enzyme Inhibition
Research highlighted the inhibition of PLA2G15 by cationic amphiphilic drugs similar to this compound. The study found that certain structural features were critical for binding affinity and inhibitory potency .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they characterized?
- Answer : The compound contains a benzamide core linked to a piperidine ring substituted with a 1,6-dimethyl-2-oxo-1,2-dihydropyridinyloxy group. Critical functional groups include the amide bond, oxopyridine, and ether linkages. Structural characterization employs:
- NMR (1H/13C) to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for 3D conformation .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Multi-step synthesis typically involves:
Formation of the pyridine/piperidine core via cyclization reactions (e.g., hydrazine-dicarbonyl reactions for pyridazinone rings) .
Amide coupling using reagents like EDCI/HOBt to link the benzamide moiety .
Etherification to introduce the dihydropyridinyloxy group .
- Key reagents : Hydrazine derivatives, sulfonyl chlorides, and coupling agents .
Q. What analytical techniques confirm purity and structural integrity?
- Answer :
- HPLC/UPLC with UV detection for purity assessment (>95% purity threshold) .
- FT-IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What safety protocols are essential for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to acute toxicity risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized through reaction condition modifications?
- Answer : Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility in amide couplings .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .
- Catalysts : Triethylamine or DMAP enhances acylation efficiency .
- Example optimization table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Amide Coupling | Solvent | DMF | 85% → 92% |
| Etherification | Temperature | 25°C → 0°C | 70% → 88% |
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Answer :
- Re-evaluate computational models : Adjust force fields (e.g., AMBER vs. CHARMM) for ligand-receptor docking .
- Validate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Explore metabolites : LC-MS/MS to identify degradation products that may interfere .
Q. What strategies mitigate synthetic impurities in large-scale preparations?
- Answer :
- Chromatographic purification : Preparative HPLC with C18 columns to remove byproducts .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Q. What in vitro assays are suitable for evaluating pharmacological potential?
- Answer :
- Enzyme inhibition : Kinase assays (e.g., EGFR, PI3K) with IC50 determination .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data across cell lines may arise from:
- Cell-specific metabolism : HepG2 vs. HEK293 metabolic enzyme differences .
- Compound stability : Degradation in culture media (validate via stability studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
